molecular formula C13H16O B13143597 1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone

1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone

Cat. No.: B13143597
M. Wt: 188.26 g/mol
InChI Key: ORFOZCMRNPHBMF-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-2-yl)ethanone is an organic compound with a unique structure that features a benzoannulene core

Preparation Methods

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-2-yl)ethanone typically involves several steps:

    Synthetic Routes: The preparation often starts with the formation of the benzoannulene core, followed by the introduction of the ethanone group. Common synthetic routes include cyclization reactions and Friedel-Crafts acylation.

    Reaction Conditions: These reactions usually require specific catalysts and solvents to proceed efficiently. For example, Lewis acids like aluminum chloride are often used in Friedel-Crafts acylation.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-2-yl)ethanone undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoannulene core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with conditions varying based on the desired reaction.

    Major Products: The major products depend on the type of reaction, but can include alcohols, ketones, and substituted benzoannulenes.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in the development of pharmaceuticals and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-2-yl)ethanone involves its interaction with molecular targets:

    Molecular Targets: These may include enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The specific pathways depend on the application but can include metabolic pathways, signaling cascades, or gene expression regulation.

Comparison with Similar Compounds

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-2-yl)ethanone can be compared with other similar compounds:

    Similar Compounds: These include other benzoannulenes and their derivatives, such as 6,7,8,9-Tetrahydro-5H-benzoannulen-5-ol and 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one

    Uniqueness: The presence of the ethanone group and the specific structure of the benzoannulene core give this compound unique chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10(14)12-8-7-11-5-3-2-4-6-13(11)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFOZCMRNPHBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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